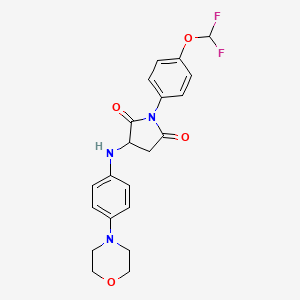

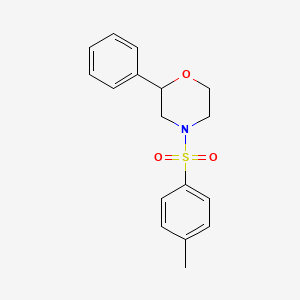

![molecular formula C8H11FO3 B2672055 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2460755-32-0](/img/structure/B2672055.png)

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid” is a complex organic compound. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured in bioactive natural products and drug candidates .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of similar compounds, such as bicyclo[2.2.1]heptane-2-carboxylic acid, has been analyzed . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, involve an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid and its derivatives have been explored for their synthetic and chemical properties in various scientific research contexts. Studies include asymmetric synthesis using Aza-Diels-Alder reactions in aqueous solutions to create bicyclic amino acid derivatives, highlighting the method's efficiency and selectivity based on the starting materials and reaction conditions (Waldmann & Braun, 1991). Further research into the compound's structure-activity relationships has led to the development of novel antibacterial agents, such as CP-45,899, demonstrating the potential of bicyclic structures in extending the antibacterial spectrum of β-lactams (English et al., 1978).

Crystal Structure Analysis

The crystal structure of related bicyclic compounds has been analyzed to understand their molecular geometry and potential for forming hydrogen bonds, contributing to the design of more effective molecules for various applications (Kelly et al., 2012).

Catalytic Potential in Organic Reactions

The catalytic potential of bicyclic compounds in organic reactions has been explored, demonstrating improved selectivity and efficiency in processes like the direct aldol reaction, which is crucial for synthesizing complex molecules (Armstrong et al., 2009).

Development of Antibacterial Agents

Bicyclic compounds have also been significant in developing new antibacterial agents, with studies showing potent effects against resistant bacterial strains. This research highlights the compound's role in addressing challenges in treating bacterial infections (Egawa et al., 1984).

Enantioselective Synthesis

Research has focused on the enantioselective synthesis of bicyclic amino acids, showcasing the methods for achieving high purity and yield, which is vital for pharmaceutical applications (Avenoza et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO3/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGSBJPRQMUKSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1(CO2)C(=O)O)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

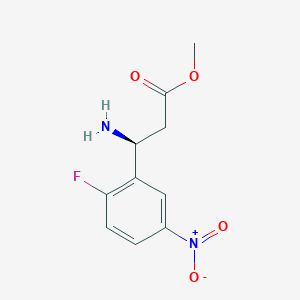

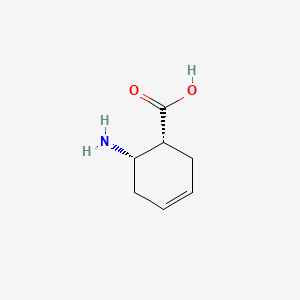

![N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2671976.png)

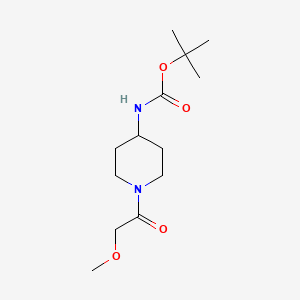

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)

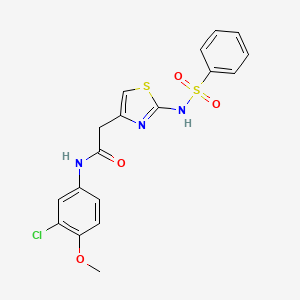

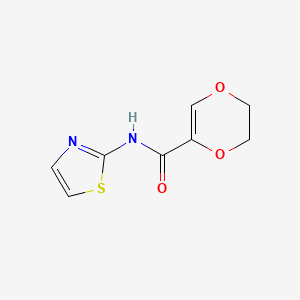

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)

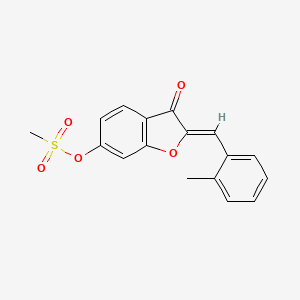

![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671989.png)

![(1S,3S,5S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)

![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B2671992.png)